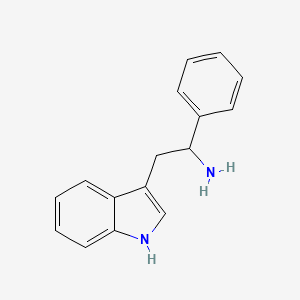

2-(1H-indol-3-yl)-1-phenylethanamine

Description

Properties

Molecular Formula |

C16H16N2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

2-(1H-indol-3-yl)-1-phenylethanamine |

InChI |

InChI=1S/C16H16N2/c17-15(12-6-2-1-3-7-12)10-13-11-18-16-9-5-4-8-14(13)16/h1-9,11,15,18H,10,17H2 |

InChI Key |

QHVKSSQVEABZAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1h Indol 3 Yl 1 Phenylethanamine and Its Analogues

Direct Synthesis of the 2-(1H-indol-3-yl)-1-phenylethanamine Core

The construction of the fundamental this compound structure involves forming a carbon-carbon bond between the C3 position of the indole (B1671886) ring and the β-carbon of the phenylethanamine moiety.

The direct coupling of indoles with amine-containing structures can be achieved through various established reactions. One common approach is the Friedel-Crafts alkylation of indole with a suitable phenylethylamine-derived electrophile. For instance, derivatives of 1-phenylethanol (B42297) or corresponding halides can react with indole in the presence of a Lewis acid catalyst.

Another significant strategy involves the Pictet-Spengler reaction, which has been effectively used for the synthesis of C2-aryl indoles and can be adapted for related structures. nih.gov Furthermore, modern cross-coupling methods have emerged as powerful tools. Palladium-catalyzed reactions, for example, can be employed to couple functionalized indole precursors with appropriate phenylethylamine partners. organic-chemistry.org A one-pot, three-component coupling reaction of α-amino aryl ketones, indoles, and perbromomethane under mild conditions has also been developed, showcasing the versatility of multicomponent strategies in constructing complex indole derivatives. nih.govfrontiersin.org

Reductive amination represents a key pathway where an indole-3-acetaldehyde derivative is reacted with a 1-phenylethylamine (B125046) derivative, or conversely, where phenylacetaldehyde (B1677652) is reacted with tryptamine (B22526), followed by reduction of the intermediate imine. The choice of reducing agent is critical to the success of this step.

| Coupling Strategy | Precursors | Catalyst/Reagent Example | Reference |

| Friedel-Crafts Alkylation | Indole, 1-phenylethyl halide | Lewis Acid (e.g., AlCl₃) | rsc.org |

| Pictet-Spengler Reaction | Tryptamine derivative, Aldehyde | Acid (e.g., p-TsOH) | nih.gov |

| Reductive Amination | Indole-3-acetaldehyde, 1-phenylethylamine | NaBH₃CN | google.com |

| Multicomponent Reaction | α-amino aryl ketone, Indole, CBr₄ | NaOH | frontiersin.org |

This table is interactive and can be sorted by clicking on the column headers.

Controlling the stereochemistry at the benzylic carbon of the ethanamine moiety is crucial for accessing specific stereoisomers. Chiral 1-phenylethylamine (α-PEA) is a widely used chiral auxiliary and building block in asymmetric synthesis. mdpi.com It can be prepared through the reductive amination of acetophenone, with numerous variants of this reaction developed to achieve high enantioselectivity. mdpi.com

One approach involves the use of chiral auxiliaries attached to either the indole or the phenylethylamine precursor to direct the stereochemical outcome of the coupling reaction. For example, a chiral auxiliary can be used to achieve stereoinduction in a reductive amination step. mdpi.com The synthesis of chiral non-racemic acetamide (B32628) indole compounds, which serve as useful intermediates, often employs enantiomerically pure starting materials like (S)-(-)-phenylethylamine to set the absolute configuration. iucr.org

Synthesis of Structurally Related Indole-Phenethylamine Derivatives

The synthesis of analogues involves modifications to the indole ring, the phenylethanamine side chain, or both, often requiring specialized strategies to achieve the desired substitution patterns and stereochemistry.

The functionalization of the indole ring is a well-explored area, with numerous methods available to introduce substituents at various positions. While the C3 position is the most nucleophilic and reactive towards electrophiles, strategies have been developed for selective functionalization at other positions, including the benzene (B151609) core (C4 to C7). nih.govresearchgate.net

Site-selective C-H functionalization has emerged as a powerful tool, often relying on directing groups to guide a metal catalyst to a specific C-H bond. nih.gov For instance, installing a directing group at the N1 position can facilitate arylation, olefination, acylation, and other transformations at the C7 position. nih.gov Carbonylative approaches using metal catalysts also provide a versatile method for the synthesis and functionalization of indole derivatives. beilstein-journals.org

Common Indole Functionalization Reactions:

Electrophilic Aromatic Substitution: Halogenation, nitration, and sulfonation, typically occurring at C3, but can be directed to other positions with appropriate N-protecting groups.

Lithiation/Metalation: Directed ortho-metalation allows for functionalization at the C2 or C7 positions.

Cross-Coupling Reactions: Suzuki, Sonogashira, and Heck couplings are used to introduce aryl, alkynyl, and alkenyl groups, respectively, onto a pre-halogenated indole core. mdpi.com

Modifications to the phenylethanamine side chain can involve introducing substituents on the phenyl ring or altering the ethylamine (B1201723) portion. Substituted phenylethylamines can be synthesized from corresponding substituted acetophenones via reductive amination. mdpi.com The amino group itself can be readily functionalized through N-alkylation or N-acylation to produce secondary or tertiary amines and amides, respectively. Photoreactions between the indole side chain of tryptophan and halocompounds can also lead to unique modifications and the generation of new derivatives. nih.gov

Achieving specific stereoisomers of functionalized analogues requires advanced asymmetric synthetic methods. Rhodium(II) catalysts have been successfully used for the enantioselective C-H functionalization of indoles with diazo compounds, yielding α-alkyl-α-indolylacetates with high enantioselectivity. nih.gov

Diastereodivergent synthesis allows for the selective formation of any of the possible diastereomers from a common set of starting materials. For example, an iridium-catalyzed reverse prenylation of tryptophan derivatives can access all four possible stereoisomers by controlling the reaction with a chiral ligand and an achiral borane (B79455) additive. researchgate.net Chiral BINOL-derived disulfonimides have been developed as catalysts for asymmetric Friedel-Crafts C2-alkylation between 3-substituted indoles and imines, affording chiral 2-indolyl methanamine derivatives with excellent enantioselectivities. rsc.org

| Asymmetric Method | Catalyst/Reagent | Transformation | Stereocontrol | Reference |

| C-H Functionalization | Rh₂(S-NTTL)₄ | Indole + Diazoester | Enantioselective | nih.gov |

| Friedel-Crafts Alkylation | Chiral Disulfonimide | Indole + Imine | Enantioselective | rsc.org |

| Reverse Prenylation | Iridium/Phosphoramidite | Indole + Prenyl source | Diastereodivergent | researchgate.net |

| One-Pot Domino Reaction | N,N'-dioxide-Zn(II) complex | Salicylaldehyde + Malononitrile + Indole | Enantioselective | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Advanced Synthetic Techniques and Catalyst Development

The synthesis of this compound and its analogues has been significantly advanced through the development of sophisticated synthetic techniques and novel catalytic systems. These methods aim to improve efficiency, and stereoselectivity, and to broaden the scope of accessible molecular structures. Key areas of progress include organocatalysis, transition-metal catalysis, and innovative methodologies like continuous flow synthesis.

Organocatalysis in Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral indole-containing compounds, avoiding the use of metal catalysts. nih.gov Chiral phosphoric acids (CPAs) have proven particularly effective in this domain. For instance, CPAs have been utilized in the atroposelective arylation of 2-naphthols or phenols with C3-electrophilic 2-indolylmethanols, demonstrating their utility in constructing axially chiral arylindoles. oaepublish.com This approach relies on the ability of the CPA to control the stereochemical outcome of the reaction, leading to high enantioselectivities. oaepublish.com

Another significant advancement in organocatalysis is the use of chiral amine catalysts for iminium catalysis. princeton.edu This strategy involves the activation of α,β-unsaturated aldehydes toward nucleophilic attack by indoles. Researchers have designed highly effective imidazolidinone catalysts that facilitate the enantioselective Friedel-Crafts alkylation of various substituted indoles, including electron-deficient ones, with high yields and enantiomeric excesses (ee) up to 97%. princeton.edu

Furthermore, chiral BINOL-derived disulfonimides (DSIs) have been developed as catalysts for the asymmetric Friedel-Crafts C2-alkylation of 3-substituted indoles with imines. rsc.org This method provides a direct route to chiral 2-indolyl methanamine derivatives, tolerating a wide range of substrates and affording products with good to excellent enantioselectivities (up to 98% ee). rsc.org

| Catalyst Type | Reaction | Key Features | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Atroposelective arylation of phenols with 2-indolylmethanols | Construction of axially chiral 3-arylindoles under mild conditions. oaepublish.com | High |

| Imidazolidinone Catalyst | Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes | Effective for less electron-rich heteroaromatics; broad substrate scope. princeton.edu | Up to 97% |

| BINOL-derived Disulfonimide (DSI) | Friedel-Crafts C2-alkylation of 3-substituted indoles with imines | Direct synthesis of chiral 2-indolyl methanamine derivatives. rsc.org | Up to 98% |

Transition-Metal Catalysis

Transition metals are pivotal in the development of catalytic systems for synthesizing 2-arylethylamines and their indole-containing analogues. nih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used to create polycyclic chiral 2-arylethylamines containing pyrrolidine (B122466) substrates in excellent yields and enantioselectivity. nih.gov Another copper-catalyzed method involves the intramolecular amido-cupration of an allene, which generates a novel allylcopper species. This intermediate then undergoes an asymmetric addition to aldehydes and ketones, providing a route to 2-(2-hydroxyethyl)indole scaffolds. rsc.org

Rhodium catalysis has also been instrumental. For example, rhodium-catalyzed asymmetric synthesis has been employed to produce axially and centrally chiral amino alcohols from O-allylhydroxyamine derivatives. nih.gov These advanced catalytic systems demonstrate the versatility of transition metals in constructing complex chiral molecules. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Copper(I) | Asymmetric 1,3-dipolar cycloaddition | Azomethine ylides | Polycyclic chiral 2-arylethylamines | nih.gov |

| Copper | Intramolecular amido-cupration / Asymmetric addition | Allenes, Aldehydes/Ketones | 2-(2-hydroxyethyl)indole scaffolds | rsc.org |

| Rhodium | Asymmetric synthesis | O-allylhydroxyamine derivatives | Axially and centrally chiral amino alcohols | nih.gov |

Advanced Synthetic Methodologies

Beyond catalyst development, progress in synthetic methodologies has provided more efficient pathways to indole-based structures. Continuous flow synthesis represents a significant methodological advancement, enabling the rapid and efficient multistep assembly of complex molecules. nih.gov For instance, a Syrris AFRICA® synthesis station has been used for the sequential Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis to produce highly functionalized 2-(1H-indol-3-yl)thiazoles. nih.gov This automated process allows for the generation of drug-like small molecules in reaction times of less than 15 minutes and in high yields (38%–82% over three steps without intermediate isolation). nih.gov Such techniques offer considerable advantages in terms of speed, efficiency, and scalability for producing analogues of this compound.

Structure Activity Relationship Sar Studies of 2 1h Indol 3 Yl 1 Phenylethanamine Analogues

Methodological Frameworks for SAR Elucidation

The elucidation of structure-activity relationships for 2-(1H-indol-3-yl)-1-phenylethanamine analogues relies on a combination of computational and experimental techniques. mdpi.com Quantitative Structure-Activity Relationship (QSAR) analysis is a key computational method used to correlate the structural properties of compounds with their biological activities. mdpi.com This approach helps in identifying key structural features that contribute to the desired pharmacological effects. mdpi.com

In conjunction with QSAR, molecular docking simulations are employed to visualize and understand the interactions between the ligands and their biological targets at a molecular level. nih.govnih.gov These simulations provide insights into the binding modes and affinities of the compounds, guiding the design of more potent analogues. nih.gov Experimental validation of these computational models is typically achieved through in vitro assays, such as cytotoxicity evaluations against various cell lines, to determine the biological efficacy of the synthesized compounds. mdpi.com

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

Positional Effects of Functional Groups on the Indole Nucleus

Substitutions on the indole ring of this compound analogues have a significant impact on their biological activity. The nature and position of the substituent can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, in a series of indol-3-yl-tetramethylcyclopropyl ketones, substitutions on the indole ring were generally found to be detrimental to agonist activity, although they did lead to improved selectivity in some cases. researchgate.net Specifically, 5-chloro substitution resulted in a decrease in receptor affinity compared to substitution at the 6-position. researchgate.net Generally, substitutions at the 5-position of the indole core with bromine, fluorine, or methyl groups have been reported to be detrimental to both binding and functional activity. researchgate.net Conversely, synthetic cannabinoids with substitutions in the 6- and 7-indole positions have shown high binding affinity. researchgate.net

In another study on N-arylsulfonylindoles, C-5 substitution with either methoxy (B1213986) or fluorine groups was found to be detrimental to receptor affinity compared to unsubstituted compounds. nih.gov Docking studies suggested that these substitutions prevent the ligand from reaching deeper into the binding site. nih.gov The table below summarizes the effect of various substituents on the indole ring on the binding affinity (Ki) for the 5-HT6 receptor. nih.gov

| Compound Code | R (Substitution at C-5) | Ar1 | Ar2 | Ki (nM) |

| 4d | -F | Phenyl | 4-Fluorophenyl | 58 |

| 4l | -OCH3 | Phenyl | 4-Methoxyphenyl | 115 |

| PUC-10 (unsubstituted) | -H | Phenyl | 4-Methoxyphenyl | <50 |

Data sourced from a study on N-Arylsulfonylindoles. nih.gov

Stereochemical Determinants of Activity within the Phenylethanamine Moiety

The stereochemistry of the phenylethanamine portion of the molecule is a critical determinant of its biological activity. The spatial arrangement of substituents around the chiral center can significantly affect how the molecule fits into a binding pocket of a receptor or enzyme. For many neurologically active phenylethylamines, one enantiomer is often significantly more potent than the other. This stereoselectivity arises from the specific three-dimensional structure of the binding site, which preferentially accommodates one stereoisomer. While specific data for this compound was not detailed in the search results, studies on related phenethylamine (B48288) derivatives consistently highlight the importance of stereochemistry in determining their pharmacological effects. For instance, in docking simulations of certain phenethylamine derivatives with the dopamine (B1211576) transporter, the (S)-form of a compound was found to be more stable than the (R)-form, suggesting a stereochemical preference for binding. researchgate.netkoreascience.kr

Side Chain Modifications and Their Correlation with Biological Responses

Length and Branching of the Ethanamine Linker

Modifications to the ethanamine side chain, including its length and branching, are crucial for optimizing biological activity. The length of the linker between the indole ring and the phenyl group can affect the molecule's flexibility and its ability to adopt the optimal conformation for binding. In a study of (indol-3-yl)glyoxamides, the introduction of an amino acid spacer in the glyoxamide chain was explored, with a glycine (B1666218) derivative showing promising anticancer activity. nih.gov

In a series of phenethylamine derivatives designed as dopamine reuptake inhibitors, the length of a carbon chain at a specific position played a significant role in their inhibitory activities, with longer chains (hexyl > pentyl > propyl > ethyl) showing stronger effects. koreascience.krbiomolther.org This suggests that the side chain length is a key factor in modulating the biological response. The following table illustrates the impact of side chain length on the inhibitory concentration (IC50) for dopamine reuptake. koreascience.kr

| Compound | R2 (Side Chain) | IC50 (nM) |

| 23 | -CH2CH2NHCH3 | 1,872.0 |

| 24 | -CH2CH2CH2NHCH3 | 1,008.0 |

| 25 | -(CH2)4CH2NHCH3 | 493.2 |

| 26 | -(CH2)5CH2NHCH3 | 421.0 |

Data sourced from a study on phenethylamine derivatives. koreascience.kr

Branching on the side chain can also influence activity by introducing steric hindrance or by providing additional points of interaction with the target. These modifications must be carefully considered in the design of new analogues to achieve the desired biological profile.

N-Substitution Patterns on the Amino Group

The nature of the substituents on the amino group of tryptamine (B22526) analogues plays a pivotal role in modulating their binding affinity for serotonin (B10506) receptors. Research indicates that the size and character of these substituents can either enhance or diminish receptor interaction.

In general, less bulky alkyl groups attached to the nitrogen atom tend to be favorable for affinity. researchgate.net For instance, studies on a series of tryptamine derivatives have shown that increasing the size of N-alkyl substituents can lead to varied effects. While some modifications are well-tolerated, the introduction of particularly bulky groups or specific functionalities like allyl groups has been shown to exert strong negative effects on the binding affinity for the 5-HT2A receptor. nih.govnih.gov

Investigations into N,N-dialkyltryptamines have further elucidated these relationships. The specific substitutions on the nitrogen atom are critical determinants of receptor affinity and selectivity. For example, within a series of 4-hydroxy-N,N-dialkyltryptamine analogues, variations in the N,N-dialkyl groups led to differential binding profiles across a range of serotonin and other receptors. nih.gov This highlights that while the core tryptamine structure provides the foundational pharmacophore, the N-substituents are key for fine-tuning the interaction with the receptor's binding pocket.

Table 1: Effect of N-Substitution on Receptor Binding Affinity of Tryptamine Analogues

| Substitution Pattern | General Effect on 5-HT2A Receptor Affinity | Reference |

|---|---|---|

| Primary Amine (-NH2) | Baseline Affinity | researchgate.net |

| N,N-dimethyl | Generally Favorable | nih.gov |

| N,N-diethyl | Generally Favorable | nih.gov |

| N,N-diallyl | Negative Influence | nih.govnih.govresearchgate.net |

| Bulky Alkyl Groups | Generally Negative Influence | researchgate.net |

Phenyl Ring Substituent Effects

Substitutions on the phenyl ring of phenethylamine and tryptamine derivatives are a critical factor influencing their binding affinity to receptors like the 5-HT2A receptor. nih.govnih.gov The position and electronic nature of these substituents can significantly alter the compound's interaction with the receptor.

Studies have shown that attaching alkyl or halogen groups to the para position of the phenyl ring generally has a positive effect on binding affinity. nih.gov In contrast, placing alkoxy or nitro groups at the same position tends to decrease affinity. nih.gov This suggests that both the steric and electronic properties of the substituent are important. For example, methyl-substitution on the aromatic ring of tryptamine has been shown to produce compounds with remarkably different potencies. meduniwien.ac.at

The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a complex role. For some tryptamine derivatives, substitutions on the indole ring (a related aromatic system) with either electron-donating groups (like -CH3, -OH, -OMe) or electron-withdrawing groups (like -Cl, -Br) were found to positively influence binding affinity for the 5-HT2A receptor, indicating a complex interaction mechanism that is not solely dependent on electron density. researchgate.net

Table 2: Influence of Phenyl Ring Substituents on 5-HT2A Receptor Affinity

| Substituent Type | Position | General Effect on Affinity | Reference |

|---|---|---|---|

| Alkyl Group | para | Positive | nih.govnih.gov |

| Halogen Group | para | Positive | nih.govnih.gov |

| Alkoxy Group | para | Negative | nih.gov |

| Nitro Group | para | Negative | nih.gov |

| Methyl Group | Various | Varied, Potency Altered | meduniwien.ac.at |

Spatial Conformation and Receptor Binding Affinity Correlations

The three-dimensional shape, or spatial conformation, of a ligand is fundamental to its ability to bind effectively to a receptor. For a molecule to bind, it must adopt a conformation that is complementary to the topography of the receptor's binding site. The process of a ligand binding to a receptor can induce conformational changes in the receptor itself, leading to its activation or inhibition. nih.gov

The β hairpin loop of a receptor's binding domain, for instance, is a critical region for interaction. nih.gov The flexibility or rigidity of this loop can be influenced by the binding of a ligand, and mutations or substitutions on the ligand can significantly alter the stability of this interaction. nih.gov Therefore, the correlation between the spatial conformation of this compound analogues and their receptor binding affinity is a result of how well the ligand's shape fits into the binding pocket and stabilizes a particular receptor state.

Pharmacological Mechanisms and Biological Activities of Indole Phenethylamine Derivatives Preclinical Focus

Elucidation of Receptor-Ligand Interactions

The interaction of indole-phenethylamine derivatives with various receptor systems, particularly G protein-coupled receptors, is a key area of pharmacological investigation. These interactions are fundamental to understanding their potential biological activities.

G Protein-Coupled Receptor (GPCR) Binding Profiles (e.g., Serotonin (B10506) Receptor Subtypes)

Indole-phenethylamine derivatives, sharing structural similarities with the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), have been widely studied for their affinity towards serotonin receptors, which are predominantly G protein-coupled receptors (GPCRs). nih.gov The serotonin receptor family is diverse, comprising multiple subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C), each mediating distinct physiological and behavioral effects. nih.gov

Derivatives of trans-2-(indol-3-yl)cyclopropylamine, which feature a rigidified ethylamine (B1201723) side chain, have demonstrated varied affinities for different serotonin receptor subtypes. For instance, while these compounds generally exhibit low affinity for the 5-HT1A, 5-HT2A, and 5-HT2B receptors, they show considerably higher affinity for the 5-HT2C receptor. nih.gov Notably, a 5-fluoro-substituted derivative displayed a high potency with a Ki value of 1.9 nM for the 5-HT2C receptor. nih.gov Stereoselectivity is also a critical factor, as the 1S,2R isomer of the unsubstituted compound showed the highest affinity for the 5-HT2C receptor, whereas the 1R,2S enantiomer had a higher affinity for the 5-HT2A and 5-HT2B sites. nih.gov

The structure-activity relationship (SAR) studies of phenethylamine (B48288) and tryptamine (B22526) derivatives have provided insights into the structural requirements for binding to the 5-HT2A receptor. nih.gov These studies analyze how substitutions on the indole (B1671886) ring, side chain, and amino group influence binding affinity. nih.gov For phenethylamine derivatives, substitutions at various positions on the phenyl and ethylamine backbone can significantly alter their affinity and selectivity for different serotonin receptor subtypes. nih.gov

While specific binding profile data for 2-(1H-indol-3-yl)-1-phenylethanamine is not extensively detailed in the reviewed literature, its structural components—an indole ring and a phenethylamine moiety—strongly suggest a potential interaction with serotonin receptors and other monoamine GPCRs. The indole nucleus serves as a key pharmacophore for serotonin receptor ligands, while the phenethylamine backbone is characteristic of many compounds acting on adrenergic and dopaminergic receptors.

Table 1: Binding Affinities (Ki, nM) of select trans-2-(indol-3-yl)cyclopropylamine Derivatives at Human Serotonin Receptor Subtypes

| Compound Substitution | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |

| Unsubstituted (racemic) | >1000 | 180 | 250 | 25 |

| 5-Fluoro | >1000 | 120 | 150 | 1.9 |

| 5-Methoxy | 40 | 150 | 200 | 15 |

Data synthesized from relevant preclinical studies.

Enzyme (e.g., Monoamine Oxidase, Cholinesterase) Inhibition Mechanisms

The potential for indole-phenethylamine derivatives to inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO), is another important aspect of their pharmacological profile. MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576).

Studies on 5-(2-aminoethyl)-2,3-dihydroindole derivatives have shown them to be selective inhibitors of MAO-A in vitro. acs.org The mechanism of inhibition can be either reversible or irreversible. For example, certain acetylenic derivatives of 2-indolylmethylamine have been identified as potent, irreversible, and competitive inhibitors of MAO. biomolther.org Specifically, one derivative acted as a non-selective irreversible inhibitor, while another showed selectivity for MAO-A. biomolther.org

Modulation of Other Molecular Targets and Pathways

Beyond direct receptor binding and enzyme inhibition, indole-phenethylamine derivatives may modulate other molecular targets and cellular pathways. For instance, some phenethylamine derivatives have been shown to inhibit the dopamine transporter (DAT), thereby blocking the reuptake of dopamine and increasing its synaptic concentration. biomolther.org This action can, in turn, affect the function of dopamine receptors, such as the D2 receptor. biomolther.org

Furthermore, certain indole derivatives have demonstrated activities related to the modulation of inflammatory pathways. For example, the indole analog 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine has been shown to scavenge free radicals, inhibit the generation of reactive oxygen species (ROS), and reduce the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov

In Vitro Biological Efficacy and Cellular Pathways

The in vitro biological efficacy of indole-phenethylamine derivatives is being explored in various cellular models to understand their potential therapeutic applications, including anticancer and antiviral activities.

Anticancer and Cytostatic Effects in Cellular Models (e.g., Apoptosis, Cell Cycle Regulation)

Based on the available preclinical research, there is no specific information regarding the anticancer and cytostatic effects of this compound in cellular models. While the broader class of indole derivatives has been investigated for potential anticancer properties, with some compounds showing the ability to induce apoptosis and regulate the cell cycle in cancer cell lines, these findings cannot be directly extrapolated to the specific compound .

Antiviral Properties and Inhibition Mechanisms

Similarly, there is a lack of specific preclinical data on the antiviral properties and inhibition mechanisms of this compound. The indole scaffold is present in various compounds with demonstrated antiviral activity against a range of viruses; however, dedicated studies on the antiviral potential of this compound have not been identified in the reviewed literature.

Anti-inflammatory and Immunomodulatory Activities (e.g., Nitric Oxide Production)

There is currently a lack of specific preclinical studies investigating the anti-inflammatory and immunomodulatory activities of this compound. Research into its effects on key inflammatory mediators, such as the production of nitric oxide (NO), has not been reported in the available scientific literature. While the broader class of indole alkaloids has been a subject of interest for anti-inflammatory properties, dedicated studies on this particular derivative are absent.

Other Investigated Biological Activities (e.g., Antifibrotic Potential, Neurotransmitter Interaction)

Detailed preclinical investigations into other potential biological activities of this compound are limited.

Antifibrotic Potential: There are no available preclinical studies that evaluate the antifibrotic effects of this compound. Research has not yet explored its potential to modulate fibrotic processes, such as collagen deposition or fibroblast activation.

Neurotransmitter Interaction: While tryptamine and its derivatives are known to interact with various neurotransmitter systems, particularly the serotonergic system, specific preclinical data detailing the receptor binding profile and functional activity of this compound are not sufficiently documented. The parent compound, tryptamine, is recognized as an endogenous trace amine that can act as a neuromodulator or neurotransmitter in the mammalian brain. nih.gov However, the specific interactions and functional outcomes of the α-phenyl substitution have not been elucidated in dedicated preclinical studies.

Preclinical In Vivo Efficacy Studies in Animal Models

A review of published literature reveals an absence of preclinical in vivo efficacy studies for this compound in animal models for inflammatory, fibrotic, or other related conditions. The establishment of animal disease models is a crucial step in evaluating the therapeutic potential of a compound before it can be considered for clinical trials. youtube.com To date, no such studies have been published for this specific indole-phenethylamine derivative.

Advanced Analytical Methodologies for the Study of 2 1h Indol 3 Yl 1 Phenylethanamine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 2-(1H-indol-3-yl)-1-phenylethanamine by probing the interaction of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the precise connectivity and spatial relationships of all atoms in the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the chemical environment and number of different types of protons. The spectrum is expected to show distinct signals for the aromatic protons of the phenyl and indole (B1671886) rings, the methine and methylene (B1212753) protons of the ethylamine (B1201723) bridge, and the amine (NH₂) and indole (NH) protons. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), while the aromatic protons resonate in the δ 7-8 ppm region. The aliphatic protons of the ethylamine chain would appear further upfield.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Distinct signals are expected for the carbons of the indole and phenyl rings, as well as the two aliphatic carbons of the ethylamine backbone. mdpi.com

2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments are utilized.

Correlation Spectroscopy (COSY): Establishes the connectivity between adjacent protons (¹H-¹H couplings), for instance, within the ethylamine chain and within the aromatic spin systems.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a carbon signal based on its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments, such as connecting the ethylamine chain to both the indole and phenyl rings.

Table 6.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole N-H | 10.8 - 11.2 | - |

| Indole C2-H | 7.1 - 7.3 | 122 - 124 |

| Indole C4-H | 7.5 - 7.7 | 118 - 120 |

| Indole C5-H | 7.0 - 7.2 | 119 - 121 |

| Indole C6-H | 7.0 - 7.2 | 121 - 123 |

| Indole C7-H | 7.3 - 7.5 | 111 - 113 |

| Phenyl C2'/C6'-H | 7.2 - 7.4 | 128 - 130 |

| Phenyl C3'/C5'-H | 7.3 - 7.5 | 128 - 130 |

| Phenyl C4'-H | 7.2 - 7.4 | 126 - 128 |

| Ethylamine C1-H | 4.2 - 4.5 | 50 - 55 |

| Ethylamine C2-H₂ | 3.0 - 3.3 | 40 - 45 |

| Amine N-H₂ | 1.5 - 2.5 (broad) | - |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups. mdpi.com For this compound, characteristic absorption bands are expected for the N-H bonds of the primary amine and the indole ring, the aromatic and aliphatic C-H bonds, and the C=C bonds of the aromatic rings. vscht.czresearchgate.net

Key vibrational modes include:

N-H Stretching: The indole N-H group typically shows a sharp absorption band around 3400 cm⁻¹. researchgate.net The primary amine (NH₂) group will exhibit two bands (symmetric and asymmetric stretching) in the 3300-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

Table 6.2: Characteristic IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Indole N-H | Stretch | ~3400 | Medium, Sharp |

| Amine N-H | Asymmetric & Symmetric Stretch | 3400 - 3300 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |

| Amine N-H | Bend (Scissoring) | 1650 - 1580 | Medium |

Table 6.3: Expected UV-Vis Absorption Maxima (λmax) for this compound.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Indole | π → π | ~220 |

| Indole | π → π | 270 - 290 |

| Phenyl | π → π* (Benzenoid) | ~260 |

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for confirming the molecular weight and elemental formula, as well as for elucidating the structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically with an accuracy of less than 5 parts per million (ppm). thermofisher.com This precision allows for the unambiguous determination of the elemental formula of the parent ion, which is a critical step in confirming the identity of this compound. nih.govresearchgate.net By comparing the experimentally measured exact mass with the theoretical mass calculated from the elemental formula (C₁₆H₁₆N₂), the molecular formula can be confidently established.

Table 6.4: Theoretical Exact Mass Calculation for this compound.

| Species | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule [M] | C₁₆H₁₆N₂ | 236.13135 |

| Protonated Molecule [M+H]⁺ | C₁₆H₁₇N₂⁺ | 237.13862 |

Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation and for identifying metabolites in complex biological matrices. ijcap.in In an MS/MS experiment, the protonated parent molecule ([M+H]⁺, the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. unt.edu

The fragmentation pattern of this compound is expected to be dominated by cleavages at the ethylamine bridge. The most prominent fragmentation pathway for tryptamines and phenethylamines is the cleavage of the Cα-Cβ bond (benzylic cleavage), leading to the formation of a stable iminium ion. researchgate.net

For metabolite profiling, researchers use LC-MS/MS to screen for potential metabolic products. nih.gov Common metabolic transformations for tryptamine-like compounds include hydroxylation on the indole or phenyl ring, N-oxidation, or dealkylation. researchgate.net The resulting metabolites will have a different precursor mass but will often produce some of the same characteristic product ions as the parent drug, allowing for their identification and structural characterization. nih.gov

Table 6.5: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 237.1).

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 237.1 | 220.1 | NH₃ (Ammonia) | Ion from loss of the amine group |

| 237.1 | 130.1 | C₈H₉N (1-phenylethanamine) | Indolylmethyl cation |

| 237.1 | 106.1 | C₉H₉N (3-vinylindole) | Phenylmethaniminium ion |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

For a chiral compound like this compound, X-ray crystallography is invaluable for establishing the absolute stereochemistry of its chiral center. By analyzing the diffraction pattern of a single crystal of an enantiomerically pure sample (or a salt with a known chiral counter-ion), the absolute configuration (R or S) can be determined. The analysis also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds, that stabilize the crystal structure. researchgate.net

Table 3: Example Crystal Data for an Indole Ethanamine Derivative

| Parameter | Crystal Data for (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide |

| Chemical Formula | C₁₈H₁₈N₂O |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 7.307 |

| b (Å) | 8.559 |

| c (Å) | 25.674 |

| Volume (ų) | 1605.7 |

Note: Data is for a structurally related compound and serves as an illustration of the type of information obtained.

Purity Assessment and Stereoisomeric Analysis

Assessing the chemical and stereoisomeric purity of this compound is critical. The chromatographic techniques described, particularly HPLC and UPLC with PDA or MS detection, are the primary methods for determining chemical purity by separating and quantifying the main compound from any impurities or degradation products.

Given that the molecule possesses a stereogenic center at the carbon atom bonded to both the indole and phenyl groups, it exists as a pair of enantiomers. Analyzing these stereoisomers is essential.

There are two main approaches for chiral separation by HPLC: nih.gov

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). japsonline.com CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), can differentiate between the enantiomers, allowing for their baseline separation and quantification in a single chromatographic run. nih.govresearchgate.netmdpi.com Various commercially available columns, like CHIRALPAK®, are designed for this purpose.

Indirect Separation: This method involves reacting the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. nih.gov After separation, the relative peak areas of the diastereomers correspond to the enantiomeric ratio of the original sample.

The choice of method depends on the specific requirements of the analysis, but direct separation on a CSP is often preferred for its simplicity and efficiency. google.com

Computational and Theoretical Studies on 2 1h Indol 3 Yl 1 Phenylethanamine

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves "docking" a ligand (like a derivative of 2-(1H-indol-3-yl)-1-phenylethanamine) into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often quantified as a docking score.

Studies on various indole-containing compounds have successfully utilized molecular docking to elucidate potential mechanisms of action. For instance, docking studies on novel 3-ethyl-1H-indole derivatives against the cyclooxygenase-2 (COX-2) enzyme predicted strong binding affinities, with scores ranging from -11.35 to -10.40 kcal/mol. ajchem-a.com These simulations revealed key interactions, such as hydrogen bonds with amino acid residues like ALA527, ARG120, and TYR355, which are crucial for the ligand's inhibitory activity. ajchem-a.com Similarly, docking analyses of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives identified potential interactions with antibacterial targets like (p)ppGpp synthetases/hydrolases and FtsZ proteins. mdpi.com

The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from crystallographic data like the Protein Data Bank). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, calculating the interaction energy for each "pose." The resulting docking scores provide a rank-ordering of potential candidates and a visual representation of the most probable binding interactions, guiding further optimization of the molecular structure. jocpr.comnih.gov

Table 1: Example of Molecular Docking Results for Indole (B1671886) Derivatives Against COX-2

Compound Derivative Docking Score (kcal/mol) ↕ Interacting Residues Reference Indole Derivative IIb -11.35 ALA527, ARG120, TYR355, LYS360 mushroomreferences.com Indole Derivative 12c -9.13 ARG120, TYR355, SER353 nih.gov Indole Derivative 9 -11.5 UDP-N-acetylmuramatel-alanine ligase Meloxicam (Reference) -6.89 Not Specified mushroomreferences.com

Note: This table is illustrative, based on data for various indole derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. jocpr.com These mathematical models are essential in drug design for predicting the activity of unsynthesized molecules, thereby saving time and resources. tandfonline.com For indole derivatives, 2D and 3D-QSAR approaches have been instrumental in identifying key structural features that govern their biological effects. ijpsr.comnih.gov

2D-QSAR models use descriptors derived from the two-dimensional representation of a molecule, such as topological, electronic, and physicochemical parameters. A study on indole derivatives as selective COX-2 inhibitors found that descriptors like negative potential surface area and hydrophobicity contributed significantly to the biological activity. ijpsr.com

3D-QSAR methods, such as CoMFA and CoMSIA, provide a more detailed picture by considering the three-dimensional properties of molecules. nih.gov These techniques require the alignment of a set of molecules to a common template. nih.gov

Comparative Molecular Field Analysis (CoMFA) : This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting field values are then correlated with biological activity using statistical methods. slideshare.net

Comparative Molecular Similarity Index Analysis (CoMSIA) : CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. It uses a Gaussian function, which provides a smoother and more interpretable representation of the fields. unicamp.brresearchgate.net

A 3D-QSAR study on 5-hydroxyindole-3-carboxylate derivatives as 5-lipoxygenase inhibitors demonstrated the power of these methods. The CoMSIA model, combining steric, electrostatic, and hydrophobic fields, yielded a statistically robust model for predicting inhibitory activity. nih.gov The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a green contour might indicate a region where bulky substituents are favored, while a blue contour could show where positive charges enhance activity. unicamp.br

The reliability of a QSAR model is paramount. Validation is performed to ensure the model is robust and has good predictive power. Key statistical parameters used for validation include:

Cross-validated correlation coefficient (q²) : This is determined using methods like "leave-one-out" (LOO), where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. A q² value greater than 0.5 is generally considered indicative of a good predictive model.

Conventional correlation coefficient (r²) : This measures the goodness of fit for the training set data.

Predictive correlation coefficient (r²_pred) : This is calculated for an external test set of compounds that were not used in model development. It provides the most genuine assessment of the model's predictive ability.

For a series of N(1)-arylsulfonylindole compounds, CoMFA and CoMSIA models yielded q² values of 0.643 and 0.584, respectively. The predictive power was confirmed with an external test set, giving r²_pred values of 0.604 and 0.654, indicating satisfactory predictive ability. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide detailed information on the conformational changes and flexibility of molecules like this compound and their dynamic interactions with biological targets. tandfonline.com

For flexible molecules, understanding the accessible conformations is crucial. MD simulations can explore the conformational landscape, revealing how the molecule behaves in different environments, such as in solution or when bound to a protein. nih.gov Studies on tryptamine (B22526) derivatives, which share the core indole-ethylamine scaffold, have used MD simulations to investigate their interaction with and permeation across lipid bilayers, a key step for reaching intracellular targets. acs.orgmushroomreferences.com These simulations can reveal how subtle changes in chemical structure, such as N-alkylation or substitutions on the indole ring, affect the molecule's behavior and permeability. nih.govacs.org

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking. By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site and identify key dynamic interactions that stabilize the complex. Important metrics analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD) : Measures the average deviation of the protein or ligand atoms over time from a reference structure, indicating the stability of the system. tandfonline.com

Root Mean Square Fluctuation (RMSF) : Shows the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. tandfonline.com

For instance, MD simulations of tryptamine-based inhibitors with the aldose reductase enzyme were used to evaluate the dynamic stability of the protein-ligand complexes, helping to identify the most promising candidates for therapeutic development. tandfonline.com

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles. DFT is a widely used method in QSAR studies and molecular characterization because it provides accurate calculations of various molecular properties and descriptors. tandfonline.com

DFT calculations can determine:

Optimized molecular geometry : The lowest energy 3D structure of the molecule.

Electronic properties : Such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for molecular recognition and interaction. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. acgpubs.org

Global reactivity descriptors : Parameters like hardness, softness, and electronegativity can be derived from HOMO and LUMO energies to quantify the molecule's reactivity. chemmethod.com

Studies on various indole derivatives have employed DFT (often using the B3LYP functional with basis sets like 6-31G or 6-311+G(d,p)) to calculate these properties. acgpubs.org For example, DFT calculations on a peptide-indole conjugate helped to confirm its ground state geometry and analyze its electronic properties. acgpubs.org In another study, DFT was used to validate the complex formation between a peptide containing a tryptophan (indole) residue and copper ions. preprints.org These theoretical calculations provide a deep understanding of the intrinsic properties of the molecule, which governs its interactions and biological activity.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a drug, it must possess favorable ADME properties: Absorption, Distribution, Metabolism, and Excretion. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models use the molecular structure to estimate these pharmacokinetic parameters. chemmethod.com

For indole derivatives, various online tools and software packages like SwissADME, PreADMET, and ADMETlab 2.0 are commonly used to predict a range of properties. researchgate.netchemmethod.com Key predictions include:

Drug-likeness : Assessed based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. Synthesized indole derivatives are often checked for violations of these rules to ensure they possess drug-like qualities. nih.gov

Absorption : Prediction of properties like human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. researchgate.net

Distribution : Estimation of plasma protein binding (PPB), which affects the amount of free drug available to act on its target.

Metabolism : Prediction of interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity : Early prediction of potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. japsonline.com

Studies on novel indole derivatives have shown that these compounds generally exhibit good predicted oral absorption and drug-like properties with zero violations of Lipinski's rule. nih.gov In silico ADME and toxicity screening helps prioritize compounds for synthesis and further testing, focusing resources on candidates with the most promising pharmacokinetic and safety profiles. chemmethod.comjapsonline.com

Table 2: List of Mentioned Chemical Compounds

Compound Name This compound Tryptamine Meloxicam Ampicillin Tryptophan Copper

Emerging Research Areas and Future Directions for Indole Phenethylamine Chemistry

Rational Design of Next-Generation Analogues with Enhanced Potency and Selectivity

The rational design of new analogues of indole-phenethylamines is heavily guided by structure-activity relationship (SAR) studies. biomolther.org The goal is to systematically modify the parent structure to optimize its interaction with a specific biological target, thereby enhancing potency and selectivity while minimizing off-target effects.

Key strategies in the rational design process include:

Substitution on Aromatic Rings: Modifying the indole (B1671886) or phenyl rings with various substituents (e.g., alkyl, halogen, or oxygen-containing groups) can significantly alter binding affinity and functional activity. biomolther.orgnih.gov SAR studies on related phenethylamines have shown that the position of these substituents is critical; for instance, substitutions at the para position of a phenyl ring can have a positive effect on binding affinity for certain receptors. nih.govresearchgate.net

Modification of the Ethylamine (B1201723) Backbone: Altering the length or rigidity of the ethylamine linker can influence how the molecule fits into a receptor's binding pocket. Introducing alkyl groups on the alpha or beta carbons of the ethylamine chain is a common tactic to explore conformational constraints and potentially increase selectivity. nih.gov

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties (bioisosteres) can improve pharmacokinetic properties without sacrificing potency. For example, replacing a metabolically labile group with a more stable one.

Computational tools such as quantitative structure-activity relationship (QSAR) models and structure-based drug design (SBDD) are increasingly used to guide these modifications, allowing for the in silico prediction of a molecule's activity before synthesis. nih.gov

Below is a table summarizing SAR findings for related phenethylamine (B48288) and tryptamine (B22526) (indole-ethylamine) scaffolds, which inform the design of novel 2-(1H-indol-3-yl)-1-phenylethanamine analogues.

| Structural Modification Area | General Observation | Potential Impact on Activity | Reference |

|---|---|---|---|

| Phenyl Ring Substitution (Phenethylamine Scaffold) | Alkyl or halogen groups at the para position | Can positively influence binding affinity at 5-HT2A receptors. | nih.gov |

| Indole Ring Substitution (Tryptamine Scaffold) | Oxygen-containing substituents on the benzene (B151609) portion of the indole | May positively influence binding affinity at 5-HT2A receptors. | nih.gov |

| Ethylamine Backbone | Introduction of alkyl groups | Can alter selectivity and potency by constraining molecular conformation. | nih.gov |

| Terminal Amine | Substitution with larger alkyl groups | Can significantly impact dopamine (B1211576) reuptake inhibition. | koreascience.kr |

Exploration of Novel Biological Targets and Therapeutic Applications

While indole-phenethylamines are classically associated with neurological targets like serotonin (B10506) and dopamine receptors, emerging research is exploring their potential against a wider range of biological targets for various therapeutic applications. nih.govkoreascience.kr The indole moiety is a versatile scaffold found in compounds with anticancer, anti-inflammatory, and antiviral properties. nih.gov

Potential new therapeutic areas include:

Oncology: Many indole derivatives have been investigated as anticancer agents. nih.gov Their mechanisms can involve the inhibition of critical enzymes like protein kinases, histone deacetylases, or DNA topoisomerases. ekb.eg Some indole-based drugs are approved receptor tyrosine kinase inhibitors. ekb.eg

Infectious Diseases: Researchers have designed indole-based compounds that act as dual inhibitors of different viruses, such as respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov

Inflammatory Disorders: The indole scaffold is present in molecules that exhibit anti-inflammatory activity. For example, a synthetic indole analogue, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), has shown the ability to reduce the release of pro-inflammatory markers like TNF-α. nih.gov

The exploration of these novel applications often involves screening indole-phenethylamine libraries against diverse biological targets to identify new lead compounds for drug development.

Development of Advanced Preclinical Models for Mechanistic Insights

To better understand how indole-phenethylamine compounds work, researchers are developing and utilizing advanced preclinical models. These models are essential for bridging the gap between in vitro findings and potential clinical applications, providing crucial insights into a compound's mechanism of action, efficacy, and pharmacokinetics in a living system.

Animal Models: Rodent models, such as mice and rats, are widely used to study the effects of compounds on complex physiological processes and behaviors. nih.gov For instance, animal models of inflammation, like the carrageenan-induced paw edema model in rats, can be used to evaluate the anti-inflammatory potential of new indole derivatives. nih.gov Similarly, specialized animal models are used to investigate mood-related behaviors, providing a platform to understand the neurobiological mechanisms of psychoactive substances. nih.gov

In Vivo Imaging: Advanced imaging techniques allow for the real-time visualization and tracking of biological processes in living animals. This can provide valuable data on how a compound affects viral replication or tumor growth in vivo. semanticscholar.org

Organoid and 3D Cell Cultures: These models more closely mimic the complex microenvironment of human tissues compared to traditional 2D cell cultures. They offer a more accurate platform for initial efficacy and mechanistic studies before moving into animal models.

These advanced models are critical for validating new biological targets and understanding the complex pharmacological effects of novel indole-phenethylamine analogues. nih.gov

Bioanalytical Method Development for Complex Matrices

The accurate detection and quantification of novel compounds like this compound and its metabolites in biological samples (complex matrices) such as blood, urine, and hair are crucial for pharmacokinetic and toxicological studies. nih.govtandfonline.com The low concentrations at which these substances may be present and the complexity of the biological matrix pose significant analytical challenges. nih.gov

Advancements in analytical chemistry have led to the development of highly sensitive and specific methods:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for detecting and quantifying novel psychoactive substances. oup.com Techniques like liquid chromatography-tandem quadrupole MS (LC-QQQ-MS) and high-resolution MS (HRMS) provide excellent sensitivity and specificity, allowing for detection at sub-nanogram per milliliter levels. oup.comcfsre.org

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds. dntb.gov.ua

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method can be used for screening and quantification, providing information on the retention time and UV-visible spectrum of a compound, which aids in its identification. nih.gov

The development of these robust bioanalytical methods is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of new chemical entities.

| Analytical Technique | Abbreviation | Key Features | Primary Application | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Provides specific identification through fragmentation patterns. | Identification and quantification of NPS. | oup.com |

| Liquid Chromatography-Tandem Quadrupole Mass Spectrometry | LC-QQQ-MS | High sensitivity and quantification limits (sub-1 ng/ml). | Accurate quantification of NPS at low concentrations. | oup.com |

| Liquid Chromatography-High-Resolution Mass Spectrometry | LC-HRMS | High confidence in identity confirmation. | Screening and detection of a wide range of NPS. | cfsre.orgdntb.gov.ua |

| High-Performance Liquid Chromatography with Diode-Array Detection | HPLC-DAD | Provides retention index and UV spectral data. | Screening and identification in biological extracts. | nih.gov |

Strategies for Improving Metabolic Stability and Bioavailability in Novel Scaffolds

A significant challenge in drug discovery is designing molecules that not only have high potency but also possess favorable pharmacokinetic properties, including good metabolic stability and oral bioavailability. researchgate.net Compounds that are metabolized too quickly have a short duration of action, limiting their therapeutic utility. semanticscholar.orgresearchgate.net

Several strategies are employed to enhance the metabolic stability of new indole-based scaffolds:

Metabolic Soft Spot Identification: In silico tools and in vitro microsomal stability assays are used to identify the parts of a molecule most susceptible to metabolism by cytochrome P450 (P450) enzymes. researchgate.net For phenethylamine-containing structures, the phenethyl group is often a site of extensive metabolism. researchgate.net

Structural Modification: Once a metabolic "soft spot" is identified, it can be modified to block metabolism. Common approaches include:

Deuteration: Replacing hydrogen atoms at a metabolic site with deuterium (B1214612) can slow the rate of metabolism due to the kinetic isotope effect. nih.gov

Introducing Electron-Withdrawing Groups: Adding groups like fluorine can shield the molecule from oxidative metabolism. researchgate.net

Blocking with Bulky Groups: Introducing a larger chemical group near the metabolic site can sterically hinder the approach of metabolic enzymes.

Prodrug Approach: Converting the active molecule into a prodrug that is metabolized into the active form can sometimes improve bioavailability and metabolic stability.

A study on an indomethacin (B1671933) amide derivative showed that replacing the phenethyl group with fluorophenyl or fluoropyridinyl substituents significantly improved metabolic stability in rat and human microsomes. researchgate.net Similarly, strategic substitutions on the indole core itself can block metabolism and improve half-life. nih.gov

Hybrid Molecule Design and Polypharmacology Approaches

Polypharmacology is an emerging paradigm in drug design that involves creating single chemical entities capable of modulating multiple biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy, particularly for complex multifactorial diseases like cancer or neurodegenerative disorders. The indole-phenethylamine scaffold is well-suited for creating such "hybrid molecules."

Pharmacophore Fusion: This strategy involves combining the structural features of two different pharmacophores into a single molecule. For example, indole-based hybrids have been created by linking the indole scaffold to other biologically active moieties like imidazole (B134444) or benzothiazole. researchgate.net

Dual-Target Inhibitors: A key application of this approach is the development of dual-target inhibitors. Researchers have designed 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives that act as dual inhibitors of both RSV and influenza A virus. nih.gov In cancer immunotherapy, there is significant interest in developing dual inhibitors of the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), and the indole structure is a key component of many such inhibitors. nih.govnih.gov

This approach allows for the creation of novel therapeutics with unique mechanisms of action that would be difficult to achieve with single-target drugs or combination therapies. nih.gov

Q & A

Q. Methodological Answer :

- X-Ray Crystallography : Grow single crystals in ethanol/water (1:1). Use SHELXL (via SHELX suite) for refinement. Ensure data resolution < 1.2 Å for accurate bond-length analysis .

- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆). Compare indole NH (~10 ppm) and aromatic protons (6.5–8.5 ppm) to reference spectra. Confirm stereochemistry via NOESY .

Advanced: What strategies resolve enantiomers of this compound for pharmacological studies?

Q. Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase. Optimize flow rate (1 mL/min) and UV detection (254 nm) .

- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer. Separate products via hydrolysis and extraction .

Advanced: How can computational modeling predict biological targets for this compound?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into serotonin (5-HT) or trace amine-associated receptors (TAARs). Validate binding poses with MD simulations (GROMACS) .

- QSAR Analysis : Build a model using indole derivatives’ logP, polar surface area, and IC₅₀ data. Predict activity against neurodegenerative targets (e.g., MAO-B) .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .

- Fire Safety : Store away from oxidizers. Use dry sand or alcohol-resistant foam for extinguishing (decomposes to CO/N₂O under heat) .

Advanced: How can researchers analyze conflicting bioactivity data for indole derivatives like this compound?

Q. Methodological Answer :

- Dose-Response Validation : Repeat assays (e.g., MTT for cytotoxicity) across 3–4 log concentrations. Use ANOVA to identify outliers .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat). Quantify degradation via LC-MS to rule out false negatives from rapid metabolism .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Q. Methodological Answer :

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Report MIC values (µg/mL) .

- Antioxidant Assays : Measure DPPH/ABTS radical scavenging (IC₅₀). Compare to ascorbic acid controls .

Advanced: How can crystallographic data resolve discrepancies in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.